2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The unique structure of this compound, which includes both phenyl and pyridinyl groups, contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
this compound interacts with its targets by inhibiting their activity, which in turn affects cell proliferation . For instance, by inhibiting thymidylate synthase, the compound can disrupt DNA synthesis and repair, leading to cell death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting the aforementioned enzymes, it disrupts the normal functioning of these pathways, leading to antiproliferative effects
Result of Action
The molecular and cellular effects of this compound’s action are primarily antiproliferative. By inhibiting key enzymes involved in cell proliferation, the compound can induce cell death . This makes it a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole has been found to exhibit a broad spectrum of biological activities . It has been reported to interact with various enzymes and proteins, contributing to its diverse biological effects
Cellular Effects
It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in the presence of polyphosphoric acid at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Comparison with Similar Compounds
2-Phenyl-5-pyridin-2-yl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-phenyl-5-pyridin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)12-15-16-13(17-12)11-8-4-5-9-14-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKALNJWTVDPOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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